molecular formula C10H15NO3 B1273787 1-Amino-3-(4-methoxyphenoxy)propan-2-ol CAS No. 5002-93-7

1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Cat. No. B1273787
CAS RN: 5002-93-7
M. Wt: 197.23 g/mol
InChI Key: KFQPRNVTVMCYEH-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methoxyphenoxy)propan-2-ol, also known as 4-methoxyphenoxypropionic acid (4-MPP), is a synthetic chemical compound that has been used in many scientific research applications. It is a derivative of the amino acid phenylalanine and is a common component of many pharmaceuticals. 4-MPP has been used in a variety of studies, ranging from biochemical and physiological effects to its use in laboratory experiments.

Scientific Research Applications

Cardiovascular Pharmacology

1-Amino-3-(4-methoxyphenoxy)propan-2-ol and its derivatives have been extensively studied for their cardioselectivity as beta-adrenoceptor blocking agents. These studies involve understanding the binding affinity of various derivatives to beta-adrenoceptors and their potential in treating cardiovascular diseases.

  • Rzeszotarski et al. (1983) synthesized a series of related compounds and analyzed their binding to rat ventricular muscle and lung membrane preparations. They found that certain substituents, like the 4-acylamido in the phenoxy ring, significantly enhance cardioselectivity (Rzeszotarski et al., 1983).

Mechanism of Action

Compounds similar to “1-Amino-3-(4-methoxyphenoxy)propan-2-ol” have been found to have significant effects on systolic and diastolic blood pressure, and possess antiarrhythmic activity and affinity to alpha (1)-, alpha (2)- and beta (1)-adrenoceptors .

Future Directions

The future directions of research on “1-Amino-3-(4-methoxyphenoxy)propan-2-ol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, their adrenolytic action could be further studied for potential therapeutic uses .

Biochemical Analysis

Biochemical Properties

1-Amino-3-(4-methoxyphenoxy)propan-2-ol plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine to form oximes, which are important intermediates in organic synthesis . The nature of these interactions often involves hydrogen bonding and polar covalent bonds, which contribute to the compound’s reactivity and stability in biochemical environments .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, it may cause respiratory irritation, further highlighting its impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, leading to changes in their structure and function . This compound may also act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, its interaction with hydroxylamine to form oximes involves nucleophilic attack by the nitrogen atom, which is a key step in the reaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound can cause severe skin burns and eye damage, which may persist over time if not properly managed . Long-term effects on cellular function have not been extensively studied, but the compound’s potential to cause respiratory irritation suggests that prolonged exposure could have significant impacts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound can cause severe skin burns and eye damage, indicating its toxicity . Threshold effects and adverse reactions at high doses should be carefully monitored in experimental settings to avoid potential harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, including oxidation and conjugation reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxyl and dihydroxyl derivatives . These metabolic processes are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s polar nature allows it to be transported across cell membranes and distributed within various cellular compartments

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, affecting its overall biochemical impact.

properties

IUPAC Name

1-amino-3-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQPRNVTVMCYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370691
Record name 1-amino-3-(4-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5002-93-7
Record name 1-amino-3-(4-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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